Ethyl 7-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-7-oxoheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxa-8-azaspiro[4.5]decane is a clear colorless to yellowish liquid . It’s used in the synthesis of 1,4-dioxa-8-azaspiro[4,5]deca spirocyclotriphosphazenes . It’s also known as 4-Piperidone ethylene acetal .
Synthesis Analysis
1,4-Dioxa-8-azaspiro[4.5]decane can be synthesized from 2-Piperazinone and [4,5’-Bithiazole]-2-carbonyl chloride, 2’- (acetylamino)-4’-methyl- .Molecular Structure Analysis
The empirical formula of 1,4-Dioxa-8-azaspiro[4.5]decane is C7H13NO2 . Its molecular weight is 143.18 .Chemical Reactions Analysis
1,4-Dioxa-8-azaspiro[4.5]decane was used in the synthesis of 1,4-dioxa-8-azaspiro[4,5]deca spirocyclotriphosphazenes .Physical And Chemical Properties Analysis
1,4-Dioxa-8-azaspiro[4.5]decane has a boiling point of 108-111 °C at 26 mm Hg . Its density is 1.117 g/mL at 20 °C . The refractive index is n20/D 1.4819 . It’s soluble in DCM, Ethyl Acetate, and Methanol .Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Research has led to the development of novel synthetic methods and applications of compounds structurally related to Ethyl 7-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-7-oxoheptanoate. For example, a three-component condensation involving ethyl 1-R-2-phenyl-4,5-dihydro-4,5-dioxo-1H-pyrrole-3-carboxylates, malononitrile, and acyclic enols yielded substituted ethyl 9-amino-10-cyano-1-oxo-3-phenyl-8-oxa-2-azaspiro[4.5]deca-3,6,9-triene-4-carboxylates, showcasing potential in medicinal chemistry (Sabitov et al., 2020).
Nonlinear Optical Material Development
The synthesis and characterization of new organic materials for nonlinear optical devices have been explored, demonstrating the compound's potential application in the development of frequency doublers for laser diodes in the blue region. This research emphasizes the importance of material purification, single crystal growth, and characterization for the application of these compounds in nonlinear optical devices (Kagawa et al., 1994).
Antiviral and Antimicrobial Activity
Novel spirothiazolidinone derivatives were synthesized and showed significant antiviral activity against influenza A/H3N2 virus and human coronavirus 229E, highlighting the therapeutic potential of compounds within the same structural family for antiviral applications (Apaydın et al., 2020). Additionally, triaza and dioxa aza spiro derivatives have been synthesized and evaluated for their antibacterial activity against various pathogens, providing insights into their potential use as antimicrobial agents (Natarajan et al., 2021).
Metal-Free MRI Contrast Agents
Efforts to develop metal-free MRI contrast agents have led to the synthesis of NO radicals based on the dioxa-azaspiro[4.5]decane framework with various substituents. These compounds function as metal-free MRI contrast agents, providing a foundation for the rational design of practical, safe contrast agents for clinical applications (Shiraishi et al., 2019).
Safety and Hazards
1,4-Dioxa-8-azaspiro[4.5]decane is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust/ fume/ gas/ mist/ vapours/ spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/ eye protection/ face protection .
properties
IUPAC Name |
ethyl 7-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-7-oxoheptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO5/c1-2-27-22(26)11-5-3-4-10-21(25)20-9-7-6-8-19(20)18-24-14-12-23(13-15-24)28-16-17-29-23/h6-9H,2-5,10-18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNJVIUFLWQGEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=CC=C1CN2CCC3(CC2)OCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643797 |
Source
|
Record name | Ethyl 7-{2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898781-32-3 |
Source
|
Record name | Ethyl 7-{2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.